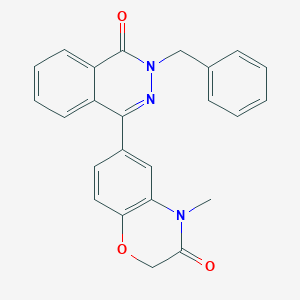![molecular formula C16H15N3O2S2 B304722 N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(2-thienyl)acetamide](/img/structure/B304722.png)
N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(2-thienyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(2-thienyl)acetamide, commonly known as MTAA, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of thiadiazole derivatives and is known for its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of MTAA is not yet fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators. MTAA has also been found to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
MTAA has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the pathogenesis of various diseases. MTAA has also been found to modulate the activity of neurotransmitters such as GABA, which are involved in the regulation of neuronal activity.
Avantages Et Limitations Des Expériences En Laboratoire
MTAA has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to exhibit significant therapeutic potential. However, there are also some limitations to its use. MTAA has been found to exhibit low solubility in water, which can make it difficult to use in certain experiments. Additionally, the exact mechanism of action of MTAA is not yet fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on MTAA. One area of research is the development of more efficient synthesis methods for MTAA. Another area of research is the investigation of the potential therapeutic applications of MTAA in various diseases and disorders. Additionally, further research is needed to elucidate the exact mechanism of action of MTAA and to identify any potential side effects or limitations to its use.
Méthodes De Synthèse
MTAA can be synthesized using a multi-step process involving the reaction of 2-thiophenecarboxylic acid with thionyl chloride, followed by the reaction with hydrazine hydrate and 3-methylphenol. The resulting product is then reacted with 2-bromoacetyl bromide to yield MTAA.
Applications De Recherche Scientifique
MTAA has been extensively studied for its potential therapeutic applications in various diseases and disorders. It has been found to exhibit anti-inflammatory, anticonvulsant, and analgesic properties. MTAA has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Formule moléculaire |
C16H15N3O2S2 |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
N-[5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C16H15N3O2S2/c1-11-4-2-5-12(8-11)21-10-15-18-19-16(23-15)17-14(20)9-13-6-3-7-22-13/h2-8H,9-10H2,1H3,(H,17,19,20) |
Clé InChI |
ZZAVTFAAQUFHCP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC2=NN=C(S2)NC(=O)CC3=CC=CS3 |
SMILES canonique |
CC1=CC(=CC=C1)OCC2=NN=C(S2)NC(=O)CC3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B304640.png)

![N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304643.png)

![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304647.png)



![8-[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one](/img/structure/B304657.png)

![4-Chlorobenzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone](/img/structure/B304661.png)
![3-[2-(Benzenesulfonyl)acetyl]chromen-2-one](/img/structure/B304663.png)

methanone](/img/structure/B304668.png)